1-(butylsulfonyl)-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepanone ring, followed by various substitution reactions to introduce the butylsulfonyl, cyclopropylmethyl, and isopropyl groups. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, electrophilic substitutions, or other types of reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazepanone ring provides a rigid, cyclic backbone, while the various substitutions may introduce additional structural features. For example, the butylsulfonyl group contains a sulfonyl group (-SO2-), which is often involved in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The diazepanone ring might undergo reactions at the carbonyl group or at the nitrogen atom. The butylsulfonyl, cyclopropylmethyl, and isopropyl groups could also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and atomic composition would affect properties like its boiling point, melting point, solubility, and reactivity .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve how it participates in the reaction .
Future Directions
The future directions for research on this compound would depend on its applications. If it has potential uses in medicine, research might focus on studying its biological activity, optimizing its properties, and testing its safety and efficacy. If it’s used in chemical synthesis, research might focus on improving its synthesis, exploring its reactivity, and finding new applications .
Properties
IUPAC Name |
1-butylsulfonyl-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-4-5-10-22(20,21)17-9-8-16(19)18(11-14-6-7-14)15(12-17)13(2)3/h13-15H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOJKVRWSDBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(=O)N(C(C1)C(C)C)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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